5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-chlorophenylhydrazine to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with modified functional groups.
Scientific Research Applications
5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in vital biological processes, such as DNA synthesis or cell division. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Used as an antifungal agent with a similar triazole structure.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of fluorine and chlorine substituents, which enhance its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C15H11ClF2N4S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11ClF2N4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2 |
InChI Key |
INFBJSUVRADENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)Cl |
Origin of Product |
United States |
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